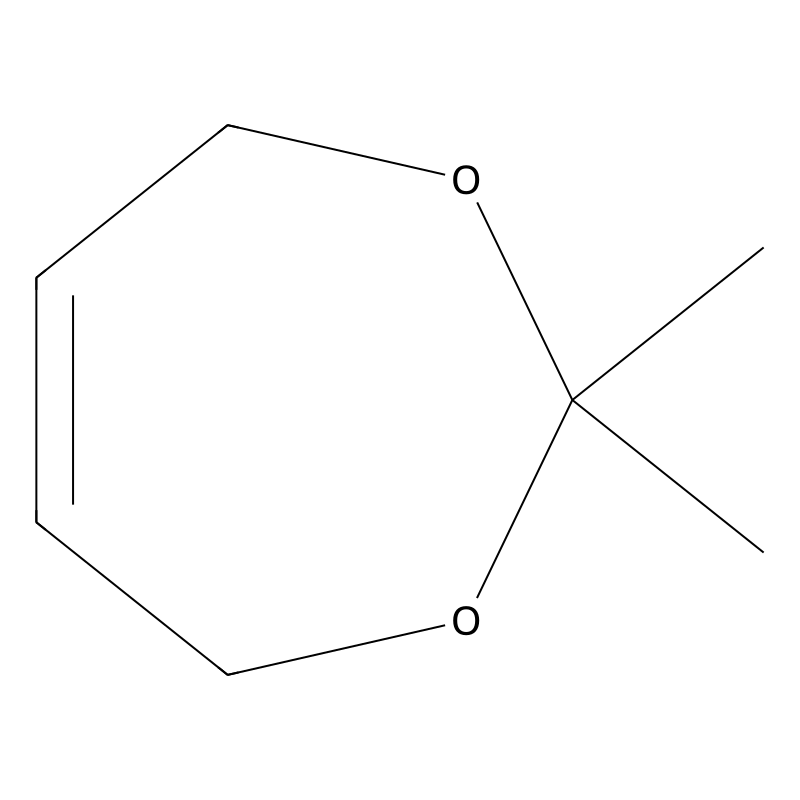2,2-Dimethyl-4,7-dihydro-1,3-dioxepine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
- As a Protecting Group: DMDO can be used as a protecting group for carbonyl compounds, particularly aldehydes and ketones. This involves temporarily masking the carbonyl group during a reaction, allowing for modifications at other parts of the molecule, and then being easily removed to regenerate the original carbonyl group. Source:
Polymer Chemistry:
- Monomer for Polymerization: DMDO can be used as a monomer for the synthesis of various polymers with unique properties. These polymers may find applications in areas such as drug delivery, materials science, and electronics. Source: )
Medicinal Chemistry:
- Drug Discovery and Development: DMDO has been explored for its potential therapeutic properties in various diseases. Studies suggest its possible roles in areas like neurodegenerative diseases, cancer, and anti-inflammatory applications. However, further research is necessary to determine its efficacy and safety for clinical use. Source 1: ) Source 2: )
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine is an organic compound characterized by its unique dioxepine structure. It belongs to a class of compounds known as dioxepines, which are cyclic ethers featuring a dioxane-like framework. The chemical formula for this compound is , and it is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to undergo various chemical transformations .
Currently, there is no documented information regarding the mechanism of action of DMDHP in any biological system.
- Hydroformylation: This compound can undergo hydroformylation to yield optically active aldehydes, which are valuable in organic synthesis .
- Cyclization Reactions: Research has shown that it can act as a substrate in cyclization processes, leading to the formation of complex cyclic structures .
- Copper-Catalyzed Reactions: Studies indicate that this compound can be involved in copper-catalyzed cyclopropanation reactions, where it reacts with diazomalonates to form cyclopropane derivatives .
The biological activity of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine has been explored in various studies. While specific pharmacological effects are not extensively documented, its derivatives have been noted for potential bioactivity. For instance, certain substituted dioxepines have demonstrated antimicrobial and anti-inflammatory properties. The mechanisms of action often relate to their ability to interact with biological targets through their heterocyclic structure .
Several methods exist for synthesizing 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine:
- From Dioxane Derivatives: The compound can be synthesized from 1,3-dioxane through specific reaction pathways that involve the introduction of substituents at the appropriate positions .
- Cyclization Reactions: It can also be formed via cyclization reactions involving precursors such as 2-substituted 2-bromomethyl-1,3-dioxacyclohept-5-enes .
- Acetal Formation: The use of aldehydes and alkenediols in the presence of acid catalysts can lead to the formation of this compound through acetalization processes .
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine finds applications in various fields:
- Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs and bioactive compounds.
- Organic Synthesis: Its unique structure allows it to be used in the development of complex organic molecules.
- Material Science: Research into its properties may lead to applications in materials with specific chemical or physical characteristics .
Studies on the interactions of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine with other compounds have highlighted its potential reactivity and compatibility with various reagents. For example:
- Reactivity with Copper Catalysts: The compound has been shown to effectively participate in copper-catalyzed reactions, indicating its utility in synthetic methodologies .
- Biological Interactions: Preliminary research suggests that derivatives of this compound may interact with biological targets relevant to medicinal chemistry .
Several compounds share structural similarities with 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Methyl-4,7-dihydro-1,3-dioxepin | Dioxepin | Substituent variations lead to different biological activities. |
| 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan | Dioxolan | Exhibits distinct reactivity patterns compared to dioxepines. |
| 4-Ethyl-4,7-dihydro-1,3-dioxepin | Dioxepin | Alters pharmacokinetic properties due to ethyl substitution. |
The uniqueness of 2,2-Dimethyl-4,7-dihydro-1,3-dioxepine lies in its specific substitution pattern and the resulting chemical properties that enable diverse synthetic applications and potential biological activities .
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Flammable;Irritant








